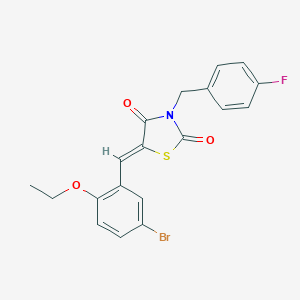![molecular formula C21H23BrClN3O4 B302241 N'-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302241.png)
N'-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2-(4-morpholinyl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2-(4-morpholinyl)acetohydrazide, also known as BNPP-1, is a synthetic compound that has been studied for its potential use in cancer treatment.
Wirkmechanismus
The mechanism of action of N'-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2-(4-morpholinyl)acetohydrazide is not fully understood. However, it has been suggested that N'-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2-(4-morpholinyl)acetohydrazide may inhibit the activity of a protein called HIF-1α, which is involved in the growth and survival of cancer cells. By inhibiting HIF-1α, N'-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2-(4-morpholinyl)acetohydrazide may prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N'-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2-(4-morpholinyl)acetohydrazide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that N'-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2-(4-morpholinyl)acetohydrazide can induce apoptosis, or programmed cell death, in cancer cells. N'-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2-(4-morpholinyl)acetohydrazide has also been shown to inhibit angiogenesis, or the formation of new blood vessels, which is necessary for the growth and spread of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N'-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2-(4-morpholinyl)acetohydrazide in lab experiments is that it has been shown to have a high level of selectivity for cancer cells, meaning that it does not affect normal cells. This makes it a promising candidate for cancer treatment. However, one limitation of using N'-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2-(4-morpholinyl)acetohydrazide is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in cancer treatment.
Zukünftige Richtungen
There are several future directions for research on N'-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2-(4-morpholinyl)acetohydrazide. One direction is to further study its mechanism of action, which could lead to the development of more effective cancer treatments. Another direction is to study the pharmacokinetics and toxicity of N'-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2-(4-morpholinyl)acetohydrazide in animal models, which could provide important information for its potential use in humans. Additionally, further studies could be conducted to investigate the potential of N'-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2-(4-morpholinyl)acetohydrazide in combination with other cancer treatments.
Synthesemethoden
The synthesis of N'-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2-(4-morpholinyl)acetohydrazide involves the reaction of 4-bromobenzyl alcohol, 3-chloro-5-methoxybenzaldehyde, and 2-(4-morpholinyl)acetic acid hydrazide in the presence of a catalyst. The resulting compound is then purified using column chromatography. The yield of the synthesis is approximately 60%.
Wissenschaftliche Forschungsanwendungen
N'-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2-(4-morpholinyl)acetohydrazide has been studied for its potential use in cancer treatment. In vitro studies have shown that N'-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2-(4-morpholinyl)acetohydrazide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also shown that N'-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2-(4-morpholinyl)acetohydrazide can inhibit the growth of tumors in mice.
Eigenschaften
Produktname |
N'-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2-(4-morpholinyl)acetohydrazide |
|---|---|
Molekularformel |
C21H23BrClN3O4 |
Molekulargewicht |
496.8 g/mol |
IUPAC-Name |
N-[(Z)-[4-[(4-bromophenyl)methoxy]-3-chloro-5-methoxyphenyl]methylideneamino]-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C21H23BrClN3O4/c1-28-19-11-16(12-24-25-20(27)13-26-6-8-29-9-7-26)10-18(23)21(19)30-14-15-2-4-17(22)5-3-15/h2-5,10-12H,6-9,13-14H2,1H3,(H,25,27)/b24-12- |
InChI-Schlüssel |
KVIOQIVHSSKTSW-MSXFZWOLSA-N |
Isomerische SMILES |
COC1=C(C(=CC(=C1)/C=N\NC(=O)CN2CCOCC2)Cl)OCC3=CC=C(C=C3)Br |
SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)CN2CCOCC2)Cl)OCC3=CC=C(C=C3)Br |
Kanonische SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)CN2CCOCC2)Cl)OCC3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302161.png)
![5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302163.png)
![5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302164.png)

![(4-bromo-2-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B302166.png)

![5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302172.png)
![(5Z)-3-(4-fluorobenzyl)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302173.png)
![3-(4-Fluorobenzyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B302175.png)
![5-[4-(Allyloxy)-3-chloro-5-ethoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302176.png)

![5-[3-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302179.png)
![2-[(2-Chloro-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B302180.png)